2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The exact mass of the compound this compound is 352.06638273 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-3-18-13(20)12-9(4-5-22-12)15-14(18)23-7-11(19)16-10-6-8(2)21-17-10/h6H,3-5,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGFCADSPTOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a member of the thienopyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 377.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an acetamide group and a 5-methyl oxazole moiety. This unique configuration is crucial for its biological activity.
Research indicates that compounds within the thienopyrimidine family exhibit inhibitory effects on key enzymes involved in nucleotide biosynthesis , particularly GARFTase (glycinamide ribonucleotide formyltransferase) and AICARFTase (aminoimidazole carboxamide ribonucleotide formyltransferase). These enzymes play critical roles in the de novo synthesis of purines, which are essential for DNA and RNA synthesis.
Key Findings:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit GARFTase with a Ki value around 2.97 μM and AICARFTase with a Ki value of approximately 9.48 μM . This dual inhibition is significant as it targets two distinct pathways in purine metabolism.
- Antiproliferative Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that it effectively reduces cell viability in KB cells (human oral epidermoid carcinoma cells) when compared to controls .
- Selectivity and Uptake : The compound exhibits selective uptake via folate receptors (FRs), which are often overexpressed in certain tumor types. This selectivity enhances its potential as an anticancer agent by minimizing effects on normal cells .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thienopyrimidine derivatives, compound 2 was tested against several cancer cell lines. It demonstrated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to its ability to disrupt nucleotide synthesis pathways critical for cancer cell proliferation .
Case Study 2: Enzyme Targeting
Another investigation focused on the enzyme inhibition profile of this compound. It was found that upon administration, the compound significantly inhibited both GARFTase and AICARFTase activities in cultured cells, leading to reduced levels of purine nucleotides . This reduction was correlated with increased apoptosis in treated cancer cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| Ki (GARFTase) | 2.97 μM |
| Ki (AICARFTase) | 9.48 μM |
| Antiproliferative Activity | Effective against KB cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
